O-Terphenyl

描述

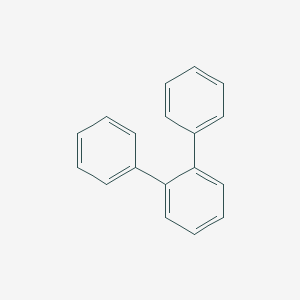

Structure

3D Structure

属性

IUPAC Name |

1,2-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAQMFOKAXHPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5C6H4C6H5, C18H14 | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049697 | |

| Record name | o-Terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-terphenyl appears as colorless or light-yellow solid. mp: 58-59 °C, bp: 337 °C. Density: 1.16 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers m-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Colorless or light-yellow solid; [NIOSH], COLOURLESS-TO-LIGHT-YELLOW CRYSTALS., Colorless or light-yellow solid. | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1':2',1''-Terphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

630 °F at 760 mmHg (NIOSH, 2023), 332 °C AT 760 MM HG, 332 °C, 630 °F | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

325 °F (NIOSH, 2023), 163 °C, 325 °F (163 °C) (OPEN CUP), 163 °C o.c., (oc) 325 °F | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), SOL IN ACETONE, BENZENE, METHANOL, CHLOROFORM, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.24 mg/l at 25 °C, Solubility in water: none, Insoluble | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1 (NIOSH, 2023) - Denser than water; will sink, 1.1, Relative density (water = 1): 1.1 | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.95 (AIR= 1), Relative vapor density (air = 1): 7.9 | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.09 mmHg at 200 °F (NIOSH, 2023), 0.00025 [mmHg], 2.5X10-4 mm Hg at 25 °C, extrapolated from experimentally-derived coefficients, Vapor pressure, Pa at 25 °C: 0.0033, (200 °F): 0.09 mmHg | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

MONOCLINIC PRISMS FROM METHANOL, Colorless or light yellow solid. | |

CAS No. |

84-15-1, 61788-33-8 | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Terphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-TERPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1':2',1''-Terphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terphenyl, chlorinated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5675R7KVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WZ62C140.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

136 °F (NIOSH, 2023), 56.2 °C, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, 136 °F | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Chemical Transformations of O Terphenyl

Classical and Modern Synthetic Approaches to O-Terphenyl and its Derivatives

The synthesis of this compound and its derivatives has largely been accomplished through two primary strategies: the coupling of dihalobenzene derivatives with aryl metal nucleophiles and the formation of the central aromatic ring from open-chain precursors via benzannulation reactions. researchgate.nettandfonline.com Transition metal-catalyzed cross-coupling reactions, in particular, have become a cornerstone for constructing the aryl-aryl bonds characteristic of terphenyls. tandfonline.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively utilized in the synthesis of o-terphenyls. These methods offer a direct route to connect aryl units, with palladium and nickel being the most commonly employed metal catalysts. wikipedia.org

The Suzuki-Miyaura (SM) cross-coupling reaction, which pairs an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base, is a highly versatile and widely used method for synthesizing terphenyls. tandfonline.comtandfonline.com A key advantage of this reaction is the stability of arylboronic acids to air and moisture, along with their compatibility with a broad range of functional groups. tandfonline.com

For the synthesis of unsymmetrical terphenyls, chemoselectivity is a critical consideration. This can be achieved by using precursors with two different reactive sites, such as chloro-bromobenzenes. acs.org A sequential SM coupling approach has been developed where the more reactive C-Br bond is coupled first under mild, ligandless palladium catalysis, followed by the coupling of the less reactive C-Cl bond using a more active catalyst system, often incorporating a phosphine (B1218219) ligand like SPhos. acs.org This strategy allows for the controlled, stepwise introduction of different aryl groups. acs.org

Flow reactor systems have also been employed for the sequential, chemoselective Suzuki-Miyaura cross-coupling of dihaloarenes, offering a convenient route to unsymmetrically substituted p-terphenyls with excellent yields. tandfonline.com

Table 1: Examples of Suzuki-Miyaura Reactions for Terphenyl Synthesis

| Starting Material | Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Dibromo-2-nitrobenzene | Arylboronic acids | Ligand-free Pd(OAc)2 | Unsymmetrical p-terphenyls | Excellent | tandfonline.com |

| Chloro-bromobenzene | Arylboronic acids | 1. Pd(OAc)2 (ligandless) 2. SPhos ligand | Unsymmetrical o-, m-, and p-terphenyls | Good to excellent | acs.org |

This table is interactive. Click on the headers to sort the data.

The Negishi cross-coupling reaction provides a valuable alternative to the Suzuki-Miyaura reaction, particularly when reactivity issues arise. researchgate.net This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org

Sequential Negishi cross-coupling reactions have been successfully employed for the synthesis of unsymmetrical terphenyls. acs.org For instance, the reaction of arylzinc reagents with iodo-aryl nonaflates has been reported as a viable route. tandfonline.com However, a significant drawback of this method is the need for anhydrous reaction conditions and the sensitivity of the organometallic reagents to certain functional groups. researchgate.netacs.org

Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling for Terphenyl Synthesis

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Arylboronic acids | Arylzincs |

| Reactivity of Reagent | Generally lower | Generally higher |

| Reaction Conditions | Tolerant to air and moisture | Requires anhydrous conditions |

| Functional Group Tolerance | Broad | Can be limited by reagent reactivity |

This table is interactive. Click on the headers to sort the data.

A general and fundamental approach to terphenyl synthesis involves the palladium-catalyzed coupling of dihalobenzene derivatives with various aryl metal nucleophiles. researchgate.net This broad category encompasses several specific named reactions, including the Suzuki-Miyaura and Negishi couplings previously discussed. The choice of the dihalobenzene (e.g., dibromo-, dichloro-, or bromo-chloro-benzene) and the aryl metal nucleophile (e.g., organoboron, organozinc, or organotin reagents) allows for a high degree of control over the final product. researchgate.nettandfonline.com

For instance, the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl halide, can be used to prepare precursors for further transformations into terphenyl-containing structures. nih.gov The Stille coupling, utilizing organotin reagents, also offers a mild and versatile method for aryl-aryl bond formation, though the toxicity of tin compounds is a concern. researchgate.net

Non-Metal Catalyzed Methods for Poly-substituted O-Terphenyls

While metal-catalyzed reactions dominate the synthesis of terphenyls, non-metal catalyzed methods have emerged as a useful alternative, especially for the synthesis of sterically hindered or poly-substituted terphenyls that are challenging to assemble via cross-coupling. researchgate.netresearchgate.net These methods often involve ring transformation or benzannulation reactions under basic or acidic conditions. rsc.orgderpharmachemica.com

One such approach is the base-promoted benzannulation of 3-formylchromones with 1,3-diaryl-2-propanones, which proceeds through a domino Knoevenagel/intramolecular Michael addition/ring opening/aromatization sequence to yield polyfunctionalized m-terphenyl (B1677559) derivatives in good to excellent yields. rsc.org Another example is the ring transformation of 2H-pyran-2-ones with propiophenone (B1677668) in the presence of potassium hydroxide (B78521) to form functionalized m-terphenyls. derpharmachemica.com

Benzannulation Reactions from Open-Chain Precursors

Benzannulation reactions provide a distinct strategy for constructing the central aromatic ring of the terphenyl scaffold from open-chain precursors. researchgate.nettandfonline.com This approach can be particularly advantageous for creating highly substituted systems.

An example of this is the indium(III)-catalyzed [4+2] benzannulation of 3-formyl-4-pyrones with terminal aryl alkynes. nih.govacs.org This reaction proceeds without an external oxidant and leads to the regioselective synthesis of functionalized salicylaldehydes bearing orththis compound frameworks. nih.govacs.org The proposed mechanism involves a stepwise sequence of alkyne addition, cyclization, oxidation, decarboxylation, and aromatization. nih.govacs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chloro-bromobenzene |

| SPhos |

| 1,4-Dibromo-2-nitrobenzene |

| Arylboronic acid |

| Pd(OAc)2 |

| Arenediazonium tetrafluoroborate |

| Pd(0)/C |

| Arylzinc |

| Iodo-aryl nonaflate |

| Dihalobenzene |

| 3-Formylchromone |

| 1,3-Diaryl-2-propanone |

| 2H-Pyran-2-one |

| Propiophenone |

| Potassium hydroxide |

| 3-Formyl-4-pyrone |

| Terminal aryl alkyne |

Ring-Closing Metathesis (RCM) Approaches for this compound Derivatives

A notable and linear synthetic route to produce this compound derivatives employs Ring-Closing Metathesis (RCM) as the pivotal step. ias.ac.in This methodology begins with the addition of an allyl Grignard reagent to benzil (B1666583) derivatives, which yields diphenyl-1,2-diallyl dihydroxy compounds. These intermediates then undergo RCM to form tetrahydro terphenyl derivatives. Subsequent aromatization, driven by dehydration, leads to the formation of a variety of o-terphenyls, including those with both electron-rich and electron-deficient substituents. ias.ac.inresearchgate.net This RCM-based strategy is advantageous due to its tolerance of numerous functional groups and sterically demanding olefins. researchgate.net

Furthermore, this approach has been extended to the synthesis of polycyclic aromatic hydrocarbons (PAHs). For instance, the RCM of o,o'-(alkane-α,ω-diyl)bis(2-vinylbiphenyl)s, which are derivatives of this compound, can produce novel PAHs. The strategy has been successfully applied to the synthesis of isomeric dibenzanthracenes from tetravinyl-terphenyl precursors, demonstrating high regioselectivity. nih.gov

Table 1: Key Steps in RCM Synthesis of this compound Derivatives ias.ac.in

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Allyl Grignard addition to benzil derivatives. | Diphenyl-1,2-diallyl dihydroxy derivatives. |

| 2 | Ring-Closing Metathesis (RCM) of the dihydroxy derivatives. | Tetrahydro terphenyl derivatives. |

| 3 | Aromatization-driven dehydration. | Electron-rich and electron-deficient o-terphenyls. |

C-H Activation Processes in this compound Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis, and it has been applied to the construction of the this compound scaffold. researchgate.net Palladium-catalyzed C-H activation processes are particularly prominent. One such method involves the sequential directed C-H arylation followed by a Suzuki-Miyaura coupling, providing an efficient route to terphenyl derivatives. researchgate.net

Another sophisticated approach involves a palladium-catalyzed dual C-H activation and double C-C bond formation. This method facilitates the synthesis of triphenylenes, which are structurally related to o-terphenyls, by coupling 2-iodobiphenyls with iodobenzenes. acs.org The reaction proceeds with high atom- and step-economy and allows for the creation of unsymmetrically functionalized products. acs.org While not a direct synthesis of isolated o-terphenyls, this transformation highlights the utility of C-H activation in building the core triphenyl framework.

Researchers have also explored merging C-H activation with C-C bond activation, a challenging but promising strategy for novel molecular construction. chinesechemsoc.org For instance, ruthenium-catalyzed regioselective C-H arylation of aromatic ketones with p-benzenediboronates has been used to obtain p-terphenyl (B122091) derivatives, which can then be further transformed. beilstein-journals.org While this example focuses on p-terphenyls, the underlying principle of C-H activation is broadly applicable to other isomers.

Derivatization and Functionalization of the this compound Scaffold

The this compound unit serves as a versatile building block whose properties can be fine-tuned through substitution or incorporation into more complex molecular systems.

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are instrumental in synthesizing substituted terphenyls with specific desired properties. researchgate.netresearchgate.net By reacting dihaloarenes with arylboronic acids, a diverse range of functionalized terphenyls can be produced. The choice of substituents on the reacting partners allows for the tailoring of optical and morphological characteristics of the resulting molecules. researchgate.net For example, this method has been used to prepare photoactive segmented conjugated polymers containing terphenylene chromophores. researchgate.net

Flow reactor technology has also been employed for the practical, high-yield synthesis of unsymmetrically substituted p-terphenyls via sequential, regioselective Suzuki-Miyaura reactions. tandfonline.comtandfonline.com This automated approach offers a convenient route for generating chemical libraries of terphenyl derivatives for various applications, including as liquid crystals and in optoelectronic devices. tandfonline.com

The rigid structure of the this compound unit makes it an attractive component for constructing larger, well-defined molecular architectures such as macrocycles and polymers. Researchers have incorporated this compound segments into macrocyclic bis(pyridine-diimine) ligands. These macrocycles support the formation of dinuclear iron and cobalt complexes that have been investigated as catalysts for ethylene (B1197577) polymerization. researchgate.net

This compound units have also been used as backbones for creating polycyclic aromatic hydrocarbons (PAHs) through RCM strategies. nih.gov Additionally, they have been embedded in cyclophanes. For example, m-terphenyl-based cyclophanes with intra-annular nitrogen functional groups have been synthesized using a template-promoted RCM cyclization. acs.org Biphenyl (B1667301) and terphenyl moieties have also been incorporated into arylene-ethynylene macrocycles, although such examples are less common. acs.org These larger structures are of interest for their potential applications in materials science and as host-guest systems. lew.ro

To accelerate the discovery and optimization of functional materials, automated synthesis platforms have been developed and applied to the preparation of terphenyl derivatives. chemrxiv.orgresearchgate.net These systems often utilize iterative Suzuki-Miyaura cross-coupling reactions with building blocks protected by groups like methyliminodiacetic acid (MIDA). chemrxiv.org This automated approach allows for the rapid and systematic synthesis of a library of related molecules with varying side chain compositions. researchgate.net

A second-generation automated synthesizer has been developed that can perform deprotections, couplings, and purifications in parallel, significantly speeding up the process. chemrxiv.org This technology has been used to systematically investigate structure-property relationships in organic electronic materials by creating a library of terphenyl derivatives and studying their charge transport properties at the single-molecule level. chemrxiv.orgresearchgate.net

Table 2: Automated Synthesis of Terphenyl Derivatives via Iterative Suzuki Coupling chemrxiv.org

| Component/Step | Description | Advantage |

|---|---|---|

| Synthesis Strategy | Iterative Suzuki-Miyaura cross-coupling. | General and reliable C-C bond formation. |

| Building Blocks | Bifunctional halo-N-methyliminodiacetic acid (MIDA) boronates. | Stable and easily accessible, allowing for controlled, stepwise synthesis. |

| Instrumentation | Automated synthesizer capable of parallel runs. | Rapid generation of molecular libraries for systematic studies. |

| Application | Investigation of side chain effects on charge transport. | Deepens understanding of structure-function relationships in organic electronics. |

Mechanistic Investigations of this compound Formation Reactions

Understanding the mechanisms behind the formation of o-terphenyls is crucial for optimizing existing synthetic routes and designing new ones. Studies have revealed surprising reaction pathways. For example, while investigating a [2+2+2] cycloaddition to build strained oligophenyl systems, researchers observed a change in mechanism to a formal [2+1+2+1] cycloaddition, which unexpectedly yielded the this compound product instead of the expected p-terphenyl. researchgate.net This deviation was attributed to the formation of an η⁴-coordinated metal-cyclobutadiene intermediate, which helps to release induced strain in the system. researchgate.net

Older studies have examined the phenylation of biphenyl and this compound using phenyl radicals generated from the thermal decomposition of benzoyl peroxide. pitt.edu These investigations determined the relative rate constants and partial rate factors for phenylation at different positions on the aromatic rings. The results provided insights into the influence of resonance stabilization and steric hindrance on the reaction mechanism and product distribution. pitt.edu The reactivity of m-terphenyl was found to be slightly higher than that of this compound in these reactions. pitt.edu

The radiolysis of this compound has also been studied, revealing different decomposition behaviors at temperatures below and above a transition range of 350-400°C. cdnsciencepub.com Below this range, the main products are dimers, while above it, ring cleavage becomes significant. cdnsciencepub.com Additionally, the reaction of deuterium (B1214612) atoms with liquid this compound has been investigated to understand the mechanisms of hydrogen atom reactions with aromatic molecules, which are important in radiation chemistry. cdnsciencepub.com

Spectroscopic and Structural Elucidation of O Terphenyl and Its Assemblies

Vibrational Spectroscopy Studies of O-Terphenyl Dynamics

Vibrational spectroscopy serves as a critical tool for investigating the complex atomic motions within this compound, revealing insights into both intramolecular and intermolecular dynamics. nih.govacs.org These studies are essential for understanding the origins of its glass-forming properties. tandfonline.com

Terahertz time-domain spectroscopy (THz-TDS) has been employed to directly observe the low-frequency vibrational dynamics of this compound. acs.org In the crystalline state, distinct spectral features are observed, which are attributed to a combination of phonon and intramolecular modes. nih.govresearchgate.net

At 80 K, crystalline this compound exhibits prominent absorption peaks at approximately 0.9 THz, 1.5 THz, 2.3 THz, 3.1 THz, and 3.5 THz. nih.govacs.org These features broaden and shift at room temperature (300 K). nih.govacs.org In the disordered or glassy state, these modes are no longer coherent but contribute to a general increase in the absorption coefficient with temperature. nih.gov Below the primary glass transition temperature (Tg,α) of 243 K, the terahertz absorption spectra are largely featureless. nih.govacs.org The onset of crystallization from the glassy state is observable around 250 K, marked by the appearance of a spectral feature at 2.5 THz. nih.govacs.org

| Frequency (THz) |

|---|

| 0.9 |

| 1.5 |

| 2.3 |

| 3.1 |

| 3.5 |

Complementing THz-TDS, low-frequency Raman spectroscopy probes vibrational modes that involve a change in the molecule's polarizability. nih.govacs.org Studies on crystalline this compound reveal a number of Raman-active resonances that have been assigned with the aid of numerical simulations. nih.govacs.org The experimental Raman spectrum at 175 K is well-reproduced by Density Functional Theory (DFT) simulations. nih.govacs.org Similar to the THz modes, the Raman-active modes in the terahertz range exhibit a mix of intermolecular and intramolecular character, with intramolecular modes becoming dominant above 3 THz. nih.govacs.org

Dielectric Relaxation Spectroscopy of Supercooled this compound

Dielectric relaxation spectroscopy has been a key technique for investigating the dynamics of supercooled this compound. nih.gov Due to its low dielectric strength and tendency to crystallize, a detailed analysis of the loss profile over a wide temperature range has been challenging. nih.govaip.org However, studies have successfully characterized the primary (α) and secondary (β) relaxation processes.

The α-relaxation, associated with the cooperative structural rearrangements of the liquid, shows a non-Arrhenius temperature dependence that can be described by the Vogel-Fulcher-Tammann (VFT) equation. aip.org A master curve representation of dielectric data indicates that time-temperature superposition applies, with a constant stretching exponent (βKWW) of 0.5 in the range from the glass transition temperature (Tg) up to about 1.2 Tg. nih.govaip.org

Below Tg, a secondary relaxation, known as the Johari-Goldstein (JG) β-relaxation, is observed. aps.orgaps.org This process is attributed to the motion of the entire molecule and is considered an intrinsic feature of glassy systems. nih.gov The imaginary part of the dielectric response for this β-relaxation in this compound has a log-normal shape, which can be ascribed to a Gaussian distribution of energy barrier heights. aps.orgaps.org The peak position of this relaxation follows an Arrhenius temperature dependence. aps.orgaps.org

| Parameter | Value/Description | Reference |

|---|---|---|

| VFT Parameter A | -22.5 | aip.org |

| VFT Parameter B | 1820 K | aip.org |

| VFT Parameter T0 | 168 K | aip.org |

| KWW Stretching Exponent (βKWW) | 0.5 | nih.govaip.org |

Photoelectron Spectroscopy and Conformational Analysis of this compound

Vapor phase HeI photoelectron spectroscopy has been used to investigate the conformational structure of this compound. oup.com By comparing the experimental spectra with calculated ones, the inter-ring twist angles have been estimated. oup.com This analysis suggests that the twist angles between the phenyl rings in this compound are around 60°. oup.com This finding is in contrast to an earlier gas electron diffraction study that proposed a perpendicular arrangement of the rings. oup.com The non-zero electron affinity of this compound has made it challenging to measure the photoelectron spectra of its monomer anion. acs.org However, spectra of cluster anions, (o-TP)n-, have been obtained, showing a structureless, single asymmetric band that shifts towards higher binding energy as the cluster size increases. acs.org

| Ionization Energy (eV) | Method | Reference |

|---|---|---|

| 8.0 | Photoelectron Spectroscopy (PE) | nist.gov |

| 7.99 ± 0.01 | Photoelectron Spectroscopy (PE) | nist.gov |

| 8.43 | Charge Transfer Spectra (CTS) | nist.gov |

| 8.64 ± 0.05 | Electron Ionization (EI) | nist.gov |

| 8.2 (Vertical) | Photoelectron Spectroscopy (PE) | nist.gov |

Neutron Scattering Studies on this compound

Neutron scattering has been a powerful technique for probing the microscopic dynamics of this compound over a wide range of time and length scales. arxiv.org Quasielastic neutron scattering, in particular, has been used to measure the decay of density and tagged-particle correlations as a function of temperature and pressure. arxiv.orgosti.gov These experiments have provided crucial data for testing theoretical models of the glass transition, such as the mode-coupling theory (MCT). arxiv.orgaps.org

The results from neutron scattering indicate a change in the transport mechanism in the moderately viscous liquid at temperatures significantly above the conventional glass transition temperature. arxiv.org This is consistent with the predictions of MCT. aps.org Furthermore, neutron scattering studies have helped to map the relaxation times of both inter- and intramolecular correlations, revealing a decoupling of the slow β-process from the α-process at 278 K. nih.gov

Advanced Spectroscopic Techniques for Probing this compound's Excited States

Advanced spectroscopic methods are crucial for understanding the photophysical behavior of this compound (OTP), particularly the dynamics of its electronically excited states. These techniques provide insights into the pathways of energy dissipation, including fluorescence, phosphorescence, and charge transfer phenomena, which are fundamental to its potential applications in organic electronics.

The luminescence properties of this compound involve both singlet and triplet excited states, giving rise to fluorescence and phosphorescence, respectively. Studies on this compound adducts have demonstrated the ability to generate white-light emission by combining blue fluorescence from the singlet state and a sensitized, yellow, long-afterglow phosphorescence from the triplet state. researchgate.net

In a notable study, an adduct of this compound with a silver-based π-acid resulted in a material exhibiting dual emission. researchgate.net At low temperatures (77 K), the material displays distinct emission bands. The photophysical process involves initial excitation, followed by intersystem crossing (ISC) to the triplet state, which is enhanced by the heavy-atom effect of silver. This sensitization of the this compound triplet state leads to an ultralong phosphorescence. researchgate.net The fluorescence and phosphorescence combine to produce white light with CIE coordinates of (0.32, 0.34). researchgate.net

Temperature-dependent photoluminescence studies show a clear distinction between the emission spectra at room temperature and at 77 K. The phosphorescence component becomes significantly more prominent at cryogenic temperatures. doi.org

| Property | Description | Emission Maxima (λem max) |

|---|---|---|

| Fluorescence | Emission from the singlet excited state (S1 → S0) | 430 nm (blue), 460 nm (cyan) |

| Phosphorescence | Emission from the triplet excited state (T1 → S0), sensitized by heavy-atom effect | 540 nm (yellow-green) |

| Combined Emission | Hybrid of fluorescence and long-afterglow phosphorescence | White Light (CIE: 0.32, 0.34) |

Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states on timescales ranging from femtoseconds to microseconds. mdpi.comyoutube.com This method is ideal for studying the ultrafast excited-state dynamics of this compound, including processes relevant to charge transfer. By exciting the sample with a short "pump" pulse and monitoring the change in absorbance with a delayed "probe" pulse, researchers can track the formation and decay of transient species like excited states and charge-separated states. youtube.comacs.org

Studies on this compound in solution using visible TAS have elucidated the decay dynamics of its first excited singlet state (S₁). Upon UV excitation, the decay of the S₁ state of this compound was observed to have a lifetime of 2.91 picoseconds. acs.org This rapid decay is a crucial parameter in understanding the initial steps of its photophysical response, which precede potential charge transfer events in multicomponent systems. The investigation of such nonadiabatic processes is fundamental for applications in photoswitching and light-assisted bond formation. acs.org

Femtosecond transient absorption spectroscopy, in particular, is a key tool for tracking the pathways of electron transfer in the dynamics of photogenerated carriers. mdpi.com While detailed charge transfer studies often involve this compound as part of a larger assembly (e.g., with an electron acceptor or donor), the intrinsic excited-state lifetime is a critical baseline for these investigations.

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| S1 State Lifetime (τ) | 2.91 ps | Tetrahydrofuran (THF) | acs.org |

Crystallographic Studies and Solid-State Structures of this compound and its Derivatives

Crystallographic studies provide definitive information about the three-dimensional arrangement of molecules in the solid state. This compound is a colorless to light-yellow crystalline solid at room temperature. nih.gov The conformation of the molecules and their packing in the crystal lattice are essential factors that influence its bulk physical and optical properties.

Early structural studies were conducted on this compound using electron diffraction techniques. acs.org More recent computational studies using molecular dynamics simulations have provided further insight into its crystallization behavior. These simulations modeled this compound as a rigid three-site molecule. The results showed that during crystallization, the three spheres that constitute the molecule arrange themselves near the sites of a body-centered cubic (BCC) lattice. urp.dk The crystal exhibits orientational disorder, with molecules aligned randomly along the three Cartesian axes. urp.dk

The solid-state properties of this compound have also been investigated under high pressure. Ultrasonic studies comparing the crystalline and glassy states at 77 K up to 1 GPa revealed that while the bulk modulus is similar for both phases, the shear modulus of the glassy state is nearly half that of the crystalline state. rsc.org This highlights significant differences in the mechanical properties arising from the ordered versus disordered arrangement of molecules.

| Property | Value / Description | Reference |

|---|---|---|

| Appearance | Colorless to light-yellow crystalline solid | nih.gov |

| Melting Point | 56.2 °C | schultzchem.com |

| Boiling Point | 332 °C | schultzchem.com |

| Simulated Crystal Lattice | Molecules sit near sites of a body-centered cubic (BCC) lattice | urp.dk |

| Molecular Arrangement | Exhibits orientational disorder in the crystal | urp.dk |

Theoretical and Computational Chemistry of O Terphenyl Systems

Density Functional Theory (DFT) Calculations for O-Terphenyl

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic characteristics of this compound. derpharmachemica.comacs.orgmdpi.com By employing various functionals and basis sets, researchers have been able to accurately model its properties. derpharmachemica.comresearchgate.net

DFT calculations have been instrumental in optimizing the geometry of this compound and validating its structural parameters against experimental data, such as that obtained from single-crystal X-ray diffraction (SC-XRD). researchgate.netrsc.orgrsc.org The B3LYP functional combined with the 6-31G(d) basis set has been shown to produce optimized geometries with C2 symmetry as the lowest energy conformation. researchgate.net These calculations have successfully reproduced experimental bond lengths and the crucial dihedral angles between the phenyl rings. researchgate.netrsc.org For instance, in studies of fluorinated terphenyls, a close agreement between experimental SC-XRD results and DFT-optimized geometry has been reported. rsc.orgrsc.org The torsion angle for the C2–C1–C7–C8 bond in 2′,4,4′′,5′-tetrafluoro-1,1':4′,1″-terphenyl was observed to be 44.1(4)°. rsc.org Furthermore, DFT simulations of crystalline this compound at 0 K have been used to reproduce experimentally determined vibrational modes. acs.orgwpmucdn.com

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source |

| 2′,4,4′′,5′-tetrafluoro-1,1':4′,1″-terphenyl | Triclinic | - | - | - | - | - | rsc.org |

| 2′,5′-difluoro-1,1':4′,1″-terphenyl | Monoclinic | P21/c | 13.517(12) | 7.21(5) | 6.7331(6) | 96.41(4) | rsc.orgrsc.org |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths of molecules like this compound. rsc.orgrsc.orgexlibrisgroup.com.cn These calculations provide insights into the nature of electronic transitions and help interpret experimental absorption spectra. rsc.orgohio-state.edu Studies on terphenyl derivatives have shown that TD-DFT can predict transition energies and their corresponding oscillator strengths, which are crucial for understanding their optical properties. rsc.org For example, in a study of fluorinated terphenyls, TD-DFT calculations at the M06/6-311G* level of theory were performed to determine these parameters. rsc.org It has been noted, however, that while TD-DFT is a powerful tool, it can have limitations, particularly in describing conical intersections, which are relevant to the photochemistry of this compound. rsc.org In some cases, the choice of the functional, such as B3LYP, BHLYP, or CAM-B3LYP, can influence the quantitative predictions, though the qualitative trends often remain consistent. rsc.org

| Compound | Transition Energy (eV) | Oscillator Strength (f) |

| 1 | 4.23 | 0.97 |

| 2 | 4.21 | 0.97 |

| 3 | 3.95 | 1.49 |

| Data from a study on fluorinated terphenyls using TD-DFT at the M06/6-311G level of theory. rsc.org* |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic behavior and reactivity of this compound systems. rsc.orgimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and electronic transitions. rsc.orgacs.org DFT calculations have been employed to determine the HOMO and LUMO energy levels and their spatial distributions. nih.gov For instance, in studies of terphenyl-based donor-acceptor systems, the HOMO is often localized on the donor moiety, while the LUMO is on the acceptor, indicating intramolecular charge transfer upon excitation. nih.gov In a study on fluorinated terphenyls, the HOMO-LUMO energy gaps were calculated using the M06/6-311G* level of theory, revealing how substituents can alter these energies and, consequently, the molecule's electronic properties. rsc.org

| Compound | HOMO | LUMO | Energy Gap |

| 1 | -6.64 | -1.25 | 5.39 |

| 2 | -6.31 | -1.03 | 5.28 |

| 3 | -5.99 | -1.47 | 4.52 |

| Calculated at the M06/6-311G level of theory. rsc.org* |

The analysis of the total and partial density of states (DOS) provides further insight into the electronic structure and bonding characteristics of this compound. rsc.orgresearchgate.net DOS plots illustrate the distribution of molecular orbitals at different energy levels, and partial DOS can reveal the contributions of specific atoms or fragments to these orbitals. rsc.orgresearchgate.net This analysis is particularly useful for understanding intramolecular charge transfer processes. rsc.org DFT calculations have been used to generate DOS and PDOS plots for various terphenyl systems. rsc.org For example, in fluorinated terphenyls, these analyses have helped to visualize the contributions of different fragments to the frontier orbitals, corroborating the findings from FMO analysis regarding charge transfer. rsc.org In studies of potassium-intercalated p-terphenyl (B122091), DOS calculations showed the appearance of a gap separating occupied and unoccupied levels when exact exchange is considered in the functional. researchgate.net

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of this compound at the atomic level. nih.gov These simulations have been crucial in understanding its properties as a glass-forming liquid. aip.orgresearchgate.net

Both atomistic and coarse-grained models have been developed to simulate this compound. nih.govnih.gov Atomistic models, which represent every atom in the molecule, provide a high level of detail and are capable of reproducing experimental data such as specific volume, diffusivity, and radial distribution functions. nih.govaip.org However, they are computationally expensive, which can limit the time and length scales of simulations. researchgate.net

To overcome these limitations, coarse-grained (CG) models have been developed. nih.govpsu.edu In these models, groups of atoms, such as the individual phenyl rings of this compound, are represented as single "beads" or interaction sites. researchgate.netnih.gov This simplification reduces the number of degrees of freedom, allowing for more computationally efficient simulations of larger systems and longer timescales. nih.govpsu.edu Various methods, including those based on machine learning, have been employed to develop and optimize these CG models to accurately reproduce the structural and dynamic properties of the atomistic system. acs.orgdntb.gov.ua For example, a common CG model for this compound represents each of the three phenyl rings as a single bead. nih.gov

Investigations of Translational and Rotational Diffusion

Computational studies, particularly molecular dynamics (MD) simulations, have been instrumental in elucidating the complex translational and rotational dynamics of this compound (OTP). NVT molecular dynamics simulations performed across a temperature range of 320 K to 480 K have shown that the computed translational diffusion coefficients exhibit the non-Arrhenius behavior characteristic of a fragile glass-forming liquid. nih.govacs.org These simulation results are in good semi-quantitative agreement with experimental findings. nih.govacs.org

Atomistic simulations that successfully equilibrate at temperatures well into the supercooled regime provide a detailed picture of these diffusion processes. acs.orgnih.gov For instance, the translational diffusion constant, D, calculated from the mean square displacement of the center of mass of OTP molecules, aligns well with experimental data across various temperature ranges. acs.org The simulations indicate that the diffusion is slightly lower than measured experimentally but remains around 70% or more of the experimental value. acs.org

A key finding in supercooled liquids is the decoupling of translational and rotational diffusion, where the simple relationship between diffusion and viscosity breaks down. acs.orgpnas.org Simulations have explored this phenomenon in OTP, noting that the crossover temperature (Tc ≈ 290 K) is approximately where this decoupling begins. acs.orgaip.org Intriguingly, computational studies have highlighted that the perception of this decoupling can depend on the analytical method used. pnas.org An Einstein formulation of rotational motion, which is directly related to particle trajectories, suggests an enhancement of rotational motion relative to translation upon supercooling, a trend opposite to that seen with the conventional Debye model. pnas.orgresearchgate.netresearchgate.net

Table 1: Comparison of Simulated and Experimental Properties of this compound

This table presents data from atomistic simulations and compares it with experimental values for various properties of liquid this compound at different temperatures.

| Property | Temperature (K) | Simulation Value | Experimental Value |

| Translational Diffusion Constant (D) | 360 | Approximates experimental data | Matches simulation data closely |

| 300 | ~70% or more of experimental value | - | |

| Thermal Expansivity | 300 | 7.4 × 10⁻⁴ K⁻¹ | 7.2 × 10⁻⁴ K⁻¹ |

| Molecular Volume | ~300 | ~1.5% denser than experiment | - |

Analysis of Spatially Heterogeneous Dynamics

A hallmark of supercooled liquids is the emergence of spatially heterogeneous dynamics, where molecular mobility varies significantly across different regions of the material. arxiv.org Computational studies of the Lewis-Wahnström model for this compound have confirmed the presence of such dynamic heterogeneity. researchgate.net Examination of particle mobility in simulations reveals distinct regions of "fast" and "slow" molecules that persist over long timescales. researchgate.netarxiv.org

These investigations show a strong spatial correlation between particles that are translationally mobile and those that are rotationally mobile. researchgate.netresearchgate.net This means that regions with higher translational mobility also tend to have higher rotational mobility. The concept of dynamic heterogeneity is crucial for explaining many characteristic features of glass-forming liquids, such as the non-exponential nature of relaxation processes. acs.orgnih.govpnas.org The stretched exponential decays observed in bulk measurements are understood to be an average over a distribution of simpler, exponential relaxations occurring at different rates in different spatial domains. pnas.org

Theories predicting a growth in spatially heterogeneous dynamics as temperature decreases can explain observations like the broadening of relaxation time distributions. acs.orgnih.gov Atomistic simulations of OTP that reach equilibrium deep into the supercooled regime confirm this picture, showing increasing deviations from simple exponential relaxation at lower temperatures. acs.orgnih.gov This finding supports theories of the glass transition that link the dramatic slowing down of dynamics to the growth of correlated, heterogeneous motion. nih.gov Single-molecule fluorescence experiments, using probes designed to mimic OTP, have provided direct evidence for these spatial and temporal variations in dynamics, confirming that the system is composed of distinct regions interchanging their dynamic states over time. pnas.org

Energy Landscape Analysis for Diffusion Mechanisms

The potential energy landscape (PEL) perspective provides a powerful theoretical framework for understanding the dynamics of glass-forming liquids like this compound. core.ac.uk The PEL is a high-dimensional surface representing the potential energy of the system as a function of its atomic coordinates. At low temperatures, the system's dynamics can be visualized as a series of vibrations within local minima (basins) on this landscape, punctuated by infrequent jumps between basins. core.ac.uk

Computer simulations of the Lewis-Wahnström model for OTP have been used to sample and analyze its PEL. core.ac.ukcam.ac.uk These studies show that the landscape has a hierarchical or "funneled" organization. cam.ac.uknih.gov Substructures within the landscape, which may correspond to "metabasins," are defined by boundaries that represent significant energy barriers. cam.ac.uk